1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
1-benzylsulfanyl-4-[(4-methylphenyl)methyl]-5-oxo-N-propan-2-yl-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O2S/c1-18(2)29-25(34)22-13-14-23-24(15-22)33-27(30-31-28(33)36-17-21-7-5-4-6-8-21)32(26(23)35)16-20-11-9-19(3)10-12-20/h4-12,18,22-24,27,30H,13-17H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAFRMNIKOCXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3NN=C(N3C4CC(CCC4C2=O)C(=O)NC(C)C)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H26N4O4S
- Molecular Weight : 454.55 g/mol
- IUPAC Name : this compound
This compound features a quinazoline core fused with a triazole ring, which is known for its pharmacological properties.
Anticancer Activity
Research indicates that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| 1 | HCT-116 | 6.2 |
| 2 | T47D | 27.3 |
| 3 | MCF-7 | 43.4 |
The above table summarizes findings from studies on related triazole derivatives, highlighting their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymes : The quinazoline core is known to inhibit key enzymes involved in cell cycle regulation and apoptosis.
- Interaction with DNA : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cancer progression and metastasis.
Antimicrobial Activity
In addition to anticancer properties, compounds from the triazoloquinazoline family have demonstrated antimicrobial activity. A study reported that certain derivatives exhibited effective antibacterial activity against pathogenic bacteria compared to standard treatments .
Other Biological Activities
Research has also explored the potential antiviral and anti-inflammatory properties of similar compounds. The presence of the benzylsulfanyl group may enhance the bioactivity by improving solubility and cellular uptake .
Study 1: Anticancer Efficacy
A study published in Cancer Letters investigated the effects of a related compound on breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Study 2: Antimicrobial Properties
Another research article focused on the antimicrobial properties of triazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds inhibited bacterial growth effectively, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Substituent Impact on Bioactivity: The benzylsulfanyl group in the target compound may improve metabolic stability compared to Alagarsamy’s 4-benzyl derivatives, which prioritize H1 receptor binding .
Synthesis Methods :
- Triazoloquinazolines are commonly synthesized via cyclocondensation or azide coupling, whereas triazole-quinazoline hybrids (e.g., Thummala’s compound) employ click chemistry .
Pharmacological Trends: H1-antihistaminic activity is strongly associated with 4-benzyl-triazoloquinazolinones (Alagarsamy et al.), whereas cytotoxic/antitumor effects are linked to triazole-quinazoline hybrids (Thummala et al.) .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires precise control of reaction conditions:
- Temperature and Solvent: Reflux in ethanol or dimethylformamide (DMF) improves reaction efficiency and yield. For example, triazoloquinazoline precursors often require reflux at 80–100°C .
- Catalysts: Benzyltributylammonium bromide enhances nucleophilic substitution reactions for triazole ring formation .
- Monitoring: Thin-layer chromatography (TLC) is critical to track reaction progress and purity .
- Multi-Step Protocols: Sequential reactions (e.g., cyclocondensation of hydrazine derivatives with carbonyl intermediates) must be isolated and purified at each stage to avoid side products .
Basic: Which analytical methods are essential for characterizing this compound?
Answer:
Comprehensive characterization involves:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the benzylsulfanyl and 4-methylphenyl groups .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the carboxamide and triazolone moieties) .
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection ensures >95% purity, critical for biological assays .
Advanced: How do structural modifications influence its biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Benzylsulfanyl Group: Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- 4-Methylphenyl Substituent: Electron-donating groups at this position increase stability against metabolic degradation .
- Propan-2-yl Carboxamide: Modulating this group alters binding affinity to target enzymes (e.g., dihydrofolate reductase in antibacterial studies) .
Methodology: Compare IC50 values of analogs synthesized via regioselective alkylation or sulfanylation .
Advanced: What mechanistic approaches are used to study its biological activity?
Answer:
- In Vitro Assays:
- Antimicrobial: Broth microdilution assays (MIC determination) against Staphylococcus aureus and Candida albicans .
- Cytotoxicity: MTT assays on human cancer cell lines (e.g., HeLa) to assess apoptosis induction .
- Target Identification: Molecular docking (AutoDock Vina) predicts interactions with fungal CYP51 or bacterial topoisomerase IV .
- Metabolic Stability: Liver microsome assays quantify cytochrome P450-mediated degradation .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Assay Conditions: Variations in pH, serum content, or incubation time (e.g., MIC values differ between Mueller-Hinton vs. RPMI media) .
- Cell Line Heterogeneity: Use standardized cell lines (e.g., ATCC-certified) for reproducibility .
- Compound Purity: Impurities >5% (by HPLC) may skew results; repurify via column chromatography .
Advanced: How can computational methods enhance its design and analysis?
Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Dynamics (MD): Simulates binding kinetics with protein targets (e.g., 100-ns simulations in GROMACS) .
- QSAR Models: Machine learning (e.g., Random Forest) correlates substituent descriptors (logP, polar surface area) with bioactivity .
Advanced: What strategies address regiochemical challenges during synthesis?
Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield amine groups during sulfanylation .
- Directed Metalation: Lithium hexamethyldisilazide (LiHMDS) directs triazole ring functionalization at specific positions .
- Azide-Alkyne Cycloaddition: Copper-catalyzed "click" chemistry ensures regioselective triazole formation .
Advanced: How to select appropriate models for in vivo vs. in vitro testing?
Answer:
- In Vitro: Use Daphnia magna for rapid cytotoxicity screening (24-hr LC50) .
- In Vivo: Murine models (e.g., BALB/c mice) assess pharmacokinetics (oral bioavailability, half-life) and toxicity (AST/ALT levels) .
- Ex Vivo: Isolated organ assays (e.g., rat liver perfusion) evaluate metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
